Methyl 5-[3-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 5-[3-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[3-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step reactions starting from commercially available precursorsCommon reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired product under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[3-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and difluoromethoxy groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution reactions may yield various substituted derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities
Mechanism of Action
The mechanism of action of Methyl 5-[3-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as inflammation, cell proliferation, and apoptosis. The compound’s effects are mediated through its binding to active sites on target proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor.
Triazole-pyrimidine hybrids: Investigated for their neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl 5-[3-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its difluoromethoxy and fluorophenyl groups enhance its stability and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H14F3N3O3 |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
methyl 5-[3-(difluoromethoxy)phenyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C21H14F3N3O3/c1-29-20(28)18-10-16(13-3-2-4-15(9-13)30-21(23)24)25-19-11-17(26-27(18)19)12-5-7-14(22)8-6-12/h2-11,21H,1H3 |
InChI Key |
OUIDTOYJBKOXAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)F)C4=CC(=CC=C4)OC(F)F |
Origin of Product |
United States |
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